Delamanid

説明

特性

IUPAC Name |

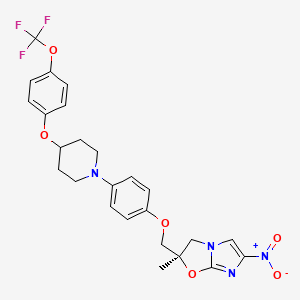

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218326 | |

| Record name | Delamanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681492-22-8 | |

| Record name | Delamanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delamanid [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delamanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delamanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAMANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delamanid: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Delamanid (formerly OPC-67683) is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This bicyclic nitroimidazole derivative acts as a prodrug, requiring activation within the mycobacterial cell to exert its potent bactericidal effects. Its unique mechanism of action, targeting the synthesis of essential mycolic acids, offers a valuable tool in the fight against drug-resistant strains. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

The Molecular Mechanism of this compound Action

This compound's bactericidal activity is contingent on its activation by a specific enzyme within Mycobacterium tuberculosis (Mtb). The core of its mechanism revolves around the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Activation by the F420-Dependent Nitroreductase Ddn

This compound is a prodrug that is activated by the deazaflavin (F420)-dependent nitroreductase enzyme, Ddn (also known as Rv3547). This enzyme reduces the nitro group of this compound, a process that is dependent on the reduced form of the F420 coenzyme (F420H2). This reduction leads to the formation of a reactive nitrogen species, specifically a des-nitro metabolite. It is this activated form of the drug that is responsible for its antimycobacterial effects.

Figure 1: Activation of this compound by the Ddn enzyme.

Inhibition of Mycolic Acid Synthesis

The primary target of activated this compound is the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell envelope. Specifically, this compound inhibits the production of both methoxy- and keto-mycolic acids. This inhibition is thought to occur through the generation of reactive nitrogen species, including nitric oxide (NO), which can damage key enzymes involved in mycolic acid biosynthesis. The precise enzymatic target of the activated this compound metabolite is still under investigation, but its downstream effects on mycolic acid profiles are well-documented.

Figure 2: Downstream effects of activated this compound on mycolic acid synthesis.

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various in vitro studies. The following tables summarize key data points related to its activity against M. tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Value | Reference Strain(s) |

| MIC Range | 0.006 - 0.024 µg/mL | Drug-susceptible Mtb |

| MIC Range | 0.004 - 0.024 µg/mL | Drug-resistant Mtb |

| MIC50 | 0.012 µg/mL | Clinical isolates |

| MIC90 | 0.024 µg/mL | Clinical isolates |

Table 2: Impact of this compound on Mycolic Acid Synthesis

| Mycolic Acid Type | Inhibition (%) | Concentration | Incubation Time |

| Methoxy-mycolic acid | > 90% | 0.1 µg/mL | 24 hours |

| Keto-mycolic acid | > 90% | 0.1 µg/mL | 24 hours |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is typically determined using the broth microdilution method.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C in a humidified incubator for 7 to 14 days.

-

Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Mycolic Acid Analysis by Thin-Layer Chromatography (TLC)

The effect of this compound on mycolic acid synthesis is analyzed by radiolabeling fatty acids and separating the mycolic acid methyl esters (MAMEs) by TLC.

Protocol:

-

Metabolic Labeling: M. tuberculosis cultures are treated with varying concentrations of this compound and incubated with 14C-labeled acetic acid for several hours.

-

Lipid Extraction: The mycobacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.

-

Saponification and Esterification: The extracted lipids are saponified, and the resulting mycolic acids are esterified to form MAMEs.

-

TLC Analysis: The MAMEs are spotted onto a TLC plate and developed using a suitable solvent system to separate the different classes of mycolic acids (alpha-, methoxy-, and keto-mycolic acids).

-

Visualization: The radiolabeled MAMEs are visualized by autoradiography. The intensity of the spots corresponding to methoxy- and keto-mycolic acids is quantified to determine the extent of inhibition.

F420-Dependent Nitroreductase (Ddn) Assay

The activity of the Ddn enzyme can be measured spectrophotometrically by monitoring the reduction of a substrate in the presence of F420H2.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant Ddn enzyme is purified. The reduced F420 coenzyme (F420H2) is prepared by enzymatic reduction of F420.

-

Reaction Mixture: A reaction mixture is prepared containing buffer, Ddn enzyme, F420H2, and this compound.

-

Spectrophotometric Monitoring: The reaction is initiated, and the rate of F420H2 oxidation is monitored by the decrease in absorbance at 420 nm.

-

Data Analysis: The enzyme activity is calculated from the rate of absorbance change.

Mechanisms of Resistance

Resistance to this compound is primarily associated with mutations in genes involved in the F420 metabolic pathway. Mutations in the ddn gene, which encodes the activating enzyme, are a common cause of resistance. Additionally, mutations in other genes involved in the biosynthesis and regeneration of the F420 coenzyme, such as fbiA, fbiB, fbiC, and fgd1, can also lead to this compound resistance by reducing the intracellular pool of F420H2 available for drug activation.

Conclusion

This compound's unique mechanism of action, involving prodrug activation and subsequent inhibition of mycolic acid synthesis, makes it a vital tool in the management of MDR-TB. A thorough understanding of its molecular targets, activation pathways, and potential resistance mechanisms is crucial for its effective clinical use and for the development of next-generation antitubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to combat the global threat of tuberculosis.

The Genesis of a Novel Antitubercular Agent: A Technical History of Delamanid (OPC-67683)

An In-depth Guide for Drug Development Professionals

Abstract

Delamanid (formerly OPC-67683), marketed as Deltyba®, represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB). As a first-in-class agent from the nitro-dihydro-imidazooxazole class, its unique mechanism of action and favorable safety profile have made it a crucial component of modern MDR-TB treatment regimens. This technical guide provides a comprehensive history of this compound's journey from initial discovery and lead optimization to its rigorous preclinical and clinical development. It details the key experimental data that defined its efficacy and safety, outlines the protocols for pivotal assays, and illustrates the core scientific principles underpinning its development. This document serves as a technical resource for researchers, scientists, and professionals engaged in antimicrobial drug discovery and development.

Discovery and Lead Optimization

The development of this compound was born out of a dedicated program at Otsuka Pharmaceutical initiated in the early 1990s to discover new anti-TB agents with novel mechanisms of action.[1] The search focused on compounds capable of inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[2][3]

Initial exploration of the nitroimidazole class identified promising candidates. An early lead compound, CGI-17341, a bicyclic 5-nitroimidazooxazole, showed potent in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb), including MDR strains.[4] However, development of this compound was halted due to concerns over mutagenicity, a common issue with nitro-aromatic compounds.[2][4]

This setback spurred an intensive lead optimization campaign to dissociate the desired antimycobacterial activity from the mutagenic properties. The research culminated in the identification of OPC-67683, a 2-nitro-dihydro-imidazooxazole derivative.[2][4] This new compound retained the potent bactericidal activity of its predecessors but was found to be free of mutagenicity.[2] OPC-67683, later named this compound, demonstrated exceptionally low minimum inhibitory concentrations (MICs) and high efficacy in animal models, positioning it as a promising clinical candidate.[2]

Caption: this compound Discovery and Development Workflow.

Mechanism of Action

This compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effect.[5][6][7] This activation is a key feature that provides selectivity and minimizes host toxicity.

The activation cascade is dependent on a unique metabolic pathway present in mycobacteria but not in mammals: the deazaflavin (F420)-dependent nitroreductase (Ddn) system.[8][9] The process begins when the reduced form of coenzyme F420 (F420H2) provides electrons to the Ddn enzyme (encoded by the gene Rv3547).[8][10] Ddn then reduces the nitro group of this compound. This bioactivation generates reactive nitrogen species, including nitric oxide (NO), and a critical des-nitro intermediate metabolite.[8][9][11]

This reactive intermediate is the ultimate inhibitor of mycolic acid synthesis.[5] It specifically blocks the production of two essential components of the Mtb cell wall: methoxy-mycolic acid and keto-mycolic acid.[5][11][12] By disrupting the synthesis of these mycolic acids, this compound compromises the integrity of the cell wall, leading to bacterial lysis and death.[11] Resistance to this compound is primarily associated with mutations in the genes responsible for the F420 biosynthetic pathway (ddn, fbiA, fbiB, fbiC) which prevent the drug's activation.[8]

References

- 1. Pharmacokinetics and Metabolism of this compound, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of this compound for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC of this compound (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Delamanid

This technical guide provides a comprehensive overview of a concise and protection-group-free chemical synthesis pathway for Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis. The synthesis is based on the work of Sharma et al. (2020), which offers a significant improvement over earlier, more lengthy routes.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of this compound, with the chemical name (R)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, is achieved through a sequential, multi-step process.[2][3][4] The key features of this pathway are the avoidance of protecting groups and the use of readily available starting materials, which contributes to an efficient overall process.[1][5] The synthesis involves the sequential construction of key intermediates, culminating in the formation of the this compound molecule. The overall yield for this synthetic route is reported to be 27%.[1][5][6]

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for each major step in the synthesis of this compound.

Step 1: Synthesis of 1-iodo-4-((2-methylallyl)oxy)benzene (Compound 3)

This initial step involves the allylation of 4-iodophenol.

-

Reaction: 4-iodophenol is reacted with 3-chloro-2-methyl-1-propene in the presence of potassium carbonate in dimethylformamide (DMF).

-

Procedure: To a solution of 4-iodophenol (100 mmol) in DMF, potassium carbonate (200.0 mmol) and 3-chloro-2-methyl-1-propene (200.0 mmol) are added. The reaction mixture is stirred at 60 °C.

-

Purification: The product is purified using column chromatography.

Step 2: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol (Compound 5)

This step involves a copper-catalyzed C-N bond formation.

-

Reaction: 1-iodo-4-((2-methylallyl)oxy)benzene is coupled with 4-hydroxypiperidine using a copper iodide and L-proline catalyst system in DMF.

-

Procedure: A mixture of 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine, copper iodide (CuI), and L-proline in DMF is heated.

-

Purification: The resulting intermediate is purified by column chromatography.

Step 3: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine (Compound 8)

This step is a Mitsunobu reaction to form an ether linkage.

-

Reaction: The hydroxyl group of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol is reacted with 4-(trifluoromethoxy)phenol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

-

Procedure: To a solution of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol and 4-(trifluoromethoxy)phenol in THF, PPh3 and DEAD are added, and the reaction is stirred at room temperature for 24 hours.

-

Purification: The product is purified via column chromatography.

Step 4: Synthesis of (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol (Compound 9)

This step is a Sharpless asymmetric dihydroxylation to introduce chirality.

-

Reaction: The alkene in compound 8 is dihydroxylated using AD-mix-β in a mixture of tert-butanol and water.

-

Procedure: Compound 8 is dissolved in a 1:1 mixture of tert-butanol and water, and AD-mix-β is added. The reaction is stirred at 0 °C for 6 hours.

-

Purification: The diol is purified by column chromatography.

Step 5: Synthesis of (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane (Compound 11)

This step involves the formation of a chiral epoxide.

-

Reaction: The diol (Compound 9) is first mesylated and then treated with a base (DBU) to form the epoxide.

-

Procedure: The diol is reacted with mesyl chloride and triethylamine in dichloromethane (DCM) at 0 °C to room temperature. The resulting mesylate is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature for 2 hours.

-

Purification: The epoxide is purified by column chromatography.

Step 6: Synthesis of this compound (Compound II)

The final steps involve the coupling of the chiral epoxide with 2-bromo-4-nitroimidazole and subsequent cyclization.

-

Reaction: The epoxide (Compound 11) is reacted with 2-bromo-4-nitroimidazole in the presence of diisopropylethylamine (DIPEA), followed by cyclization with cesium carbonate in DMF.

-

Procedure: A mixture of the epoxide and 2-bromo-4-nitroimidazole is heated in DIPEA at 115 °C. The resulting intermediate is then treated with cesium carbonate in DMF at 50 °C for 2 hours to yield this compound.

-

Purification: The final product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Intermediates.

| Step | Starting Material(s) | Key Reagents and Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-iodophenol, 3-chloro-2-methyl-1-propene | K₂CO₃, DMF | 60 | - | 1-iodo-4-((2-methylallyl)oxy)benzene | 97 |

| 2 | 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine | CuI, L-Proline, DMF | - | 10-24 | 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol | 81 |

| 3 | 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol, 4-(trifluoromethoxy)phenol | PPh₃, DEAD, THF | rt | 24 | 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine | 70 |

| 4 | 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine | AD-mix-β, t-BuOH:H₂O (1:1) | 0 | 6 | (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol | 89 |

| 5 | (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol | 1. MsCl, Et₃N, DCM2. DBU | 0 to rt | 2 | (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane | 82 |

| 6a | (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane, 2-bromo-4-nitroimidazole | DIPEA | 115 | - | Intermediate Amine | - |

| 6b | Intermediate Amine | Cs₂CO₃, DMF | 50 | 2 | This compound | 70 |

Note: '-' indicates data not explicitly specified in the provided search results. 'rt' denotes room temperature.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway of this compound.

Caption: Chemical synthesis pathway of this compound.

This guide provides a detailed framework for the synthesis of this compound, which can be a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented pathway offers an efficient and concise route to this important anti-tuberculosis agent.

References

- 1. A concise and sequential synthesis of the nitroimidazooxazole based drug, this compound and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 681492-22-8|(R)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. checkorphan.org [checkorphan.org]

- 5. A concise and sequential synthesis of the nitroimidazooxazole based drug, this compound and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Delamanid in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid, a dihydro-nitroimidazooxazole derivative, is a potent anti-tuberculosis agent with a novel mechanism of action, making it a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is crucial for the design of future preclinical and clinical studies, and for optimizing the therapeutic use of this important drug. This compound is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Rv3547) of Mycobacterium tuberculosis.[1] This activation leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, and dogs. These studies have provided essential data on its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

This compound exhibits oral bioavailability in the range of 35% to 60% in animal models, including mice, rats, and dogs.[1]

Distribution

This compound is highly protein-bound, with over 97% binding to plasma proteins.[1] It demonstrates extensive tissue distribution. Studies in rats have shown that this compound distributes broadly to various tissues, including the lungs and brain.[4][5][6] The concentration of this compound in lung tissue is a critical factor for its efficacy against pulmonary tuberculosis. In mice, the ratio of this compound concentration in lung tissue to that in plasma (Kp) ranges from 1.9 to 3.0, depending on the administered dose.[7]

Metabolism

The metabolism of this compound is primarily mediated by plasma albumin, a unique characteristic among anti-tuberculosis drugs.[1][4][8] To a lesser extent, hepatic cytochrome P450 enzymes, including CYP3A4, CYP1A1, CYP2D6, and CYP2E1, may be involved.[1] The metabolism by albumin is a key factor influencing the pharmacokinetic profile of this compound.[8]

Excretion

The primary route of excretion for this compound and its metabolites is through the feces.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.

Table 1: Single Intravenous Dose Pharmacokinetics of this compound (3 mg/kg) [4]

| Parameter | Mouse | Rat | Dog |

| C0 (ng/mL) | 1,198.9 | 13,923.4 | 1,320.6 |

| AUCt (ng·h/mL) | 13,388 | - | - |

Table 2: Single Oral Dose Pharmacokinetics of this compound in Mice [7]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | T1/2 (h) |

| 0.625 | - | - | - | - |

| 2.5 | - | - | - | - |

| 10 | - | - | - | - |

(Note: Specific Cmax, Tmax, AUC, and T1/2 values for oral dosing in mice were not consistently available in the provided search results and would require further specific study data to populate completely.)

Pharmacodynamics

The pharmacodynamic activity of this compound is primarily characterized by its potent bactericidal effect against Mycobacterium tuberculosis. The key pharmacodynamic parameter linked to its efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC0–24/MIC).[7]

In Vivo Efficacy

Preclinical studies in murine models of chronic tuberculosis have demonstrated a dose-dependent reduction in M. tuberculosis colony-forming units (CFU) in the lungs.[1] this compound has shown potent activity against both drug-susceptible and drug-resistant strains.[9]

Table 3: In Vivo Efficacy of this compound in Murine Models

| Parameter | Value | Reference |

| Dose for 95% CFU reduction | 0.625 mg/kg | [1][3] |

| CFU reduction at 2.5 mg/kg (3 weeks) | ~2 log10 | [10] |

| CFU reduction in liver, spleen, and lungs (>99%) | ~1.625 mg/kg (oral) | [4][6] |

This compound's efficacy is not limited to the lungs; it has also demonstrated potent inhibition of M. tuberculosis growth in the liver and spleen in a mouse model.[4][6] Combination therapy studies in mice have shown that a regimen including this compound, bedaquiline, and linezolid is more effective than the standard first-line regimen (isoniazid, rifampicin, pyrazinamide, and ethambutol).[10][11][12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of preclinical data. Below are outlines of key experimental methodologies used in the evaluation of this compound.

Animal Models

-

Murine Model of Chronic Tuberculosis:

-

Infection: Female BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to establish a chronic lung infection.[10][13]

-

Treatment Initiation: Therapy with this compound or control agents is typically initiated several weeks post-infection to allow for the development of a chronic infection.[10]

-

Drug Administration: this compound is administered orally, often by gavage. The vehicle for administration should be well-defined (e.g., a solution in dimethyl sulfoxide).[4]

-

Efficacy Assessment: At specified time points, mice are euthanized, and the lungs and other organs (spleen, liver) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).[10]

-

Analytical Method for this compound Quantification (LC-MS/MS)

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in biological matrices.[14][15]

-

Sample Preparation:

-

Chromatographic Separation:

-

A reversed-phase C18 column is typically used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is employed for separation.[14]

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

-

Multiple reaction monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[14]

-

Hollow Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro model that allows for the simulation of human-like pharmacokinetic profiles and the study of drug efficacy and the emergence of resistance over time.[16]

-

System Setup: The model consists of a hollow fiber cartridge with a semi-permeable membrane that separates the bacterial culture from a central reservoir.

-

Inoculation: The extracapillary space of the cartridge is inoculated with M. tuberculosis.

-

Drug Administration: this compound is infused into the central reservoir to mimic the desired pharmacokinetic profile (e.g., Cmax and half-life).

-

Sampling and Analysis: Samples are collected from the extracapillary space over time to determine the bacterial load (CFU) and to assess the emergence of drug resistance.[16]

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Preclinical Efficacy Evaluation Workflow

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

The preclinical pharmacokinetic and pharmacodynamic data for this compound provide a strong foundation for its clinical use in the treatment of MDR-TB. Its unique mechanism of action, potent bactericidal activity, and favorable distribution to the lungs underscore its importance in the current anti-tuberculosis armamentarium. The detailed experimental protocols and data summarized in this guide are intended to facilitate further research and development efforts aimed at optimizing this compound-containing regimens and exploring its full therapeutic potential. Continued investigation into its long-term safety and efficacy in various patient populations remains a priority.

References

- 1. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]

- 4. Prediction of Human Pharmacokinetic Profiles of the Antituberculosis Drug this compound from Nonclinical Data: Potential Therapeutic Value against Extrapulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Cumulative Fraction of Response for Once- and Twice-Daily this compound in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Metabolism of this compound, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profile of this compound for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of this compound in Mouse Plasma and Lung [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Molecular Target Identification of Delamanid's Active Metabolites: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Delamanid is a critical therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is entirely dependent on its conversion to active metabolites. A comprehensive understanding of the molecular targets of these metabolites is paramount for optimizing its clinical use, anticipating resistance mechanisms, and developing next-generation therapeutics. This technical guide provides an in-depth overview of the bioactivation of this compound, the identification of its molecular targets within Mycobacterium tuberculosis, its metabolic fate in humans, and the experimental methodologies central to these discoveries.

Bioactivation and Molecular Targets in Mycobacterium tuberculosis

This compound's antimycobacterial activity is not inherent but is unlocked through a reductive activation process specific to mycobacteria. This process generates reactive metabolites that are the true effectors of the drug's bactericidal action.

1.1. The F420-Dependent Bioactivation Pathway

The activation of this compound is critically dependent on the mycobacterial deazaflavin (F420) coenzyme system. The key enzyme in this pathway is the F420-dependent deazaflavin-dependent nitroreductase (Ddn), encoded by the gene Rv3547.[1][2] Ddn utilizes the reduced form of coenzyme F420 (F420H₂) to reduce this compound's nitro group.[3] This enzymatic reaction produces a cascade of reactive nitrogen species, including a crucial des-nitro intermediate and nitric oxide (NO), which are highly cytotoxic to the bacterium.[1][2][4] Resistance to this compound is frequently linked to mutations in the genes responsible for the biosynthesis and recycling of coenzyme F420 (fbiA, fbiB, fbiC, fgd1) or in the Ddn enzyme itself, which prevents the prodrug's activation.[3][4][5]

1.2. Primary Molecular Target: Mycolic Acid Synthesis

The principal mechanism of action of activated this compound is the inhibition of mycolic acid synthesis.[6] Specifically, the reactive metabolites disrupt the production of crucial cell wall components: methoxy-mycolic and keto-mycolic acids.[1][4] Mycolic acids are long-chain fatty acids that form the distinctive outer layer of mycobacteria, providing a robust barrier against hydrophilic drugs and host immune responses. By inhibiting their synthesis, this compound's metabolites compromise the structural integrity of the cell wall, ultimately leading to bacterial lysis and death.[1]

1.3. Additional Molecular Target: DprE2

Recent research has identified an additional molecular target for the activated metabolites of nitroimidazole drugs, including this compound. The enzyme DprE2, a subunit of decaprenylphosphoribose-2'-epimerase, has been confirmed as a target.[3] This enzyme is also involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan pathway. The inhibition of DprE2 represents a secondary mechanism by which this compound's metabolites exert their potent antimycobacterial effects.

Metabolism in Humans and Toxicological Implications

In contrast to its activation within mycobacteria, this compound undergoes a distinct metabolic pathway in humans, primarily mediated by plasma proteins rather than hepatic enzymes. This pathway leads to metabolites that are largely inactive against M. tuberculosis but are associated with the drug's main safety concern.

2.1. Albumin-Mediated Metabolism

This compound is unique in that its primary metabolism is initiated by serum albumin.[7][8] Albumin catalyzes the hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of this compound.[8][9] This reaction produces the main circulating metabolite, DM-6705.[10][11] This initial step is considered the crucial starting point for the entire human metabolic cascade of the drug.[11]

2.2. Subsequent CYP-Mediated Pathways

Following its formation, DM-6705 serves as a substrate for further metabolism, which can involve cytochrome P450 enzymes, particularly CYP3A4.[7][11] These subsequent reactions include hydroxylation of the oxazole moiety to form metabolite M2, followed by oxidation to a ketone form, M3.[2][11] In total, at least eight metabolites (M1-M8) have been identified in human plasma.[11] While these metabolites lack significant antimycobacterial activity, DM-6705 is clinically relevant as it is the primary contributor to QT interval prolongation, a known side effect of this compound, through its inhibition of the hERG cardiac potassium channel.[2][12]

Quantitative Data Summary

Quantitative analysis is essential for characterizing the potency and potential off-target effects of this compound and its metabolites.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Value Range | Reference Strain(s) | Citation(s) |

|---|---|---|---|

| Minimum Inhibitory Conc. (MIC) | 0.006 - 0.024 µg/mL | Various clinical isolates | [2] |

| Minimum Inhibitory Conc. (MIC) | 0.001 - 0.05 µg/mL | Clinical & reference strains | [4] |

| Required Dose (95% CFU reduction) | 0.625 mg/kg | In vivo (murine model) |[4] |

Note: Quantitative binding data (e.g., Kᵢ, Kₔ) for the reactive mycobacterial metabolites are not available in the literature, likely due to their transient and highly reactive nature, which makes them exceedingly difficult to isolate for direct binding assays.

Table 2: In Vitro Inhibition of Human ABC Transporters by this compound and Metabolites

| Compound | Transporter | Test Concentration | Inhibition (%) | Citation(s) |

|---|---|---|---|---|

| This compound | P-gp (MDR1) | 5 µmol/L | 10.9 | [13] |

| This compound | BCRP | 5 µmol/L | 4.8 | [13] |

| Metabolite M1 (DM-6705) | P-gp (MDR1) | 10 µmol/L | 30.2 | [13] |

| Metabolite M1 (DM-6705) | BCRP | 10 µmol/L | 1.8 | [13] |

| Metabolite M2 | P-gp (MDR1) | 10 µmol/L | 17.1 | [13] |

| Metabolite M2 | BCRP | 10 µmol/L | 14.7 |[13] |

Experimental Protocols for Target Identification

Identifying the molecular targets of a reactive metabolite requires a multi-pronged approach combining genetic, proteomic, and biochemical strategies.

4.1. Protocol: Genetic Approach - Identification of Resistance Mutations

This method leverages the power of natural selection to pinpoint genes essential for a drug's mechanism of action.

-

Culture and Selection: Plate a high density of M. tuberculosis H37Rv on Middlebrook 7H11 agar containing this compound at 4x to 8x the MIC. Incubate at 37°C for 3-4 weeks.

-

Isolate Resistant Colonies: Pick individual colonies that appear on the drug-containing plates. Re-streak on both drug-free and drug-containing plates to confirm the resistance phenotype.

-

Genomic DNA Extraction: From a liquid culture of a confirmed resistant isolate, extract high-quality genomic DNA using a standard enzymatic lysis and phenol-chloroform extraction method.

-

Whole Genome Sequencing (WGS): Prepare a sequencing library from the extracted gDNA. Perform WGS using an Illumina platform to achieve >50x coverage.

-

Bioinformatic Analysis: Align the sequencing reads to the M. tuberculosis H37Rv reference genome. Use variant calling software (e.g., GATK, SAMtools) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.

-

Target Gene Identification: Compare the identified mutations against a list of known this compound resistance genes (ddn, fgd1, fbiA, fbiB, fbiC). Novel, recurrent mutations in other genes may indicate new targets or mechanisms of action.[5]

-

Validation: To confirm that a mutation causes resistance, complement the mutant strain with a wild-type copy of the gene on an integrative plasmid and test for restoration of susceptibility.[5]

4.2. Protocol: Proteomic Approach - Comparative Quantitative Proteomics

This protocol aims to identify molecular targets by observing changes in protein expression in response to drug treatment.

-

Sample Preparation: Grow parallel liquid cultures of M. tuberculosis. Treat one set with this compound at 1x MIC for a defined period (e.g., 24 hours), leaving the other as an untreated control.

-

Protein Extraction: Harvest the bacterial cells by centrifugation. Lyse the cells using bead beating in a lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

-

Protein Digestion: Determine the protein concentration of the lysate (e.g., BCA assay). Take a standardized amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using a platform like MaxQuant or Proteome Discoverer. Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the treated and control samples. Identify proteins that are significantly up- or down-regulated in response to this compound. Proteins in the mycolic acid synthesis pathway would be expected to show altered expression.

Conclusion

The molecular action of this compound is a tale of two distinct metabolic pathways. Within M. tuberculosis, it is a potent prodrug activated by a specific mycobacterial enzyme system to generate reactive metabolites that cripple cell wall synthesis by targeting mycolic acid production and the DprE2 enzyme. In humans, it is transformed by serum albumin into metabolites that, while inactive against the bacteria, are responsible for potential cardiac side effects. A thorough understanding of these pathways, supported by the genetic and proteomic methodologies outlined herein, is fundamental to the ongoing effort to combat drug-resistant tuberculosis and design safer, more effective treatments for the future.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to this compound, a drug for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Mechanism of this compound, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Liquid chromatography-tandem mass spectrometry analysis of this compound and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Metabolism of this compound, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]

- 13. Antitubercular Agent this compound and Metabolites as Substrates and Inhibitors of ABC and Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Delamanid's In Vitro Activity Against Mycobacterium kansasii and Mycobacterium bovis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delamanid, a bicyclic nitroimidazole derivative, is a critical component in the treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Its mechanism, which involves the inhibition of mycolic acid synthesis, has prompted investigations into its efficacy against non-tuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the in vitro activity of this compound against two significant NTM species: Mycobacterium kansasii, a common cause of pulmonary disease, and Mycobacterium bovis, a member of the Mycobacterium tuberculosis complex. This document synthesizes available quantitative data, details the experimental protocols for susceptibility testing, and illustrates the biochemical pathways governing the drug's action and resistance mechanisms.

Mechanism of Action

This compound is a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its bactericidal effect.[1][2][3] The activation process is a multi-step cascade dependent on the deazaflavin (F420) coenzyme system, which is unique to mycobacteria and a few other prokaryotes.

Activation Pathway:

-

Uptake: this compound enters the mycobacterial cell.

-

Reduction by Ddn: The deazaflavin-dependent nitroreductase (Ddn), encoded by the ddn (Rv3547) gene, reduces the nitro group of this compound.[4][5][6] This is the primary activation step.

-

Formation of Reactive Intermediates: This reduction generates reactive nitrogen species, including nitric oxide (NO), and a des-nitro intermediate metabolite.[2][4][7]

-

Inhibition of Mycolic Acid Synthesis: The activated metabolites specifically inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential lipids for the integrity of the mycobacterial cell wall.[1][8][9] This disruption leads to cell lysis.

The reliance on the F420 system provides this compound with a narrow spectrum of activity, primarily targeting mycobacteria.[10]

Quantitative In Vitro Activity

Studies consistently demonstrate that this compound has potent in vitro activity against M. kansasii, often showing lower Minimum Inhibitory Concentrations (MICs) compared to other pathogenic NTMs like the Mycobacterium avium complex (MAC).[11][12][13] Its activity against M. bovis is comparable to its potent effects on M. tuberculosis.[4]

Data Summary: Mycobacterium kansasii

The following table summarizes the in vitro susceptibility of M. kansasii to this compound from published studies.

| Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Not Specified | ~0.1 | Not Reported | Not Reported | [4][10] |

| 251 (NTM cohort) | Not Specified | 0.25 | 1.0 | [11] |

Note: Data for M. kansasii is less extensive than for M. tuberculosis. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Data Summary: Mycobacterium bovis

M. bovis, being part of the M. tuberculosis complex, is highly susceptible to this compound.

| Strain | Growth State | MIC (mg/L) | Reference |

| M. bovis | Growing | 0.016 | [4] |

| M. bovis | Dormant | 0.04 | [4] |

| M. bovis BCG | Not Specified | Spontaneous resistance frequency: 2.51 × 10⁻⁵ to 3.95 × 10⁻⁵ | [10] |

Experimental Protocols for Susceptibility Testing

The standard method for determining the MIC of this compound against mycobacteria is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Broth Microdilution Method

-

Isolate Preparation: Mycobacterial isolates are cultured in appropriate liquid media (e.g., Middlebrook 7H9) to achieve a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

Drug Dilution: this compound is prepared and serially diluted in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.[12] Concentration ranges typically span from as low as 0.0005 µg/mL to 32 µg/mL or higher to capture the full range of susceptibility.[5]

-

Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells (positive for growth, negative for contamination) are included on each plate.

-

Incubation: Plates are sealed and incubated at 37°C. Incubation times vary depending on the species' growth rate; typically 5 days for M. kansasii.[14]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. Growth inhibition can be assessed visually or through the use of a redox indicator, such as resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).[5][14] A color change (e.g., from blue to pink for resazurin) indicates metabolic activity and therefore bacterial growth.

Mechanisms of Resistance

Resistance to this compound is intrinsically linked to its activation pathway. Mutations in the genes responsible for the synthesis and recycling of coenzyme F420 can prevent the conversion of the this compound prodrug into its active form, rendering the drug ineffective.[15][16]

The primary genes associated with this compound resistance are:

-

ddn (Rv3547): Encodes the F420-dependent nitroreductase that performs the initial activation step. Mutations here are a common cause of resistance.[4][15][17]

-

fgd1: Encodes an F420-dependent glucose-6-phosphate dehydrogenase, which is essential for recycling F420 into its active, reduced state.[15][17]

-

fbiA, fbiB, fbiC: These genes encode enzymes critical for the biosynthesis of coenzyme F420 itself.[15][17][18] Mutations in any of these can halt the production of the necessary coenzyme.

Notably, because this compound and the related nitroimidazole pretomanid share the same activation pathway, cross-resistance is a significant concern.[6]

Discussion and Future Directions

The available in vitro data strongly suggest that this compound is a potent agent against M. kansasii and M. bovis. Its activity against M. kansasii is particularly noteworthy, as this NTM can cause serious pulmonary disease resembling tuberculosis, and treatment options can be limited.[11][19][20] For M. bovis, this compound's efficacy is expected given its proven role in treating infections caused by other members of the M. tuberculosis complex.

Key Considerations for Researchers:

-

Standardized Breakpoints: A critical gap is the lack of established clinical breakpoints for this compound against NTMs. Future research should aim to correlate in vitro MIC values with clinical outcomes to define susceptibility thresholds.

-

In Vivo Efficacy: While in vitro data are promising, in vivo studies using animal models of M. kansasii and M. bovis infection are necessary to confirm this compound's therapeutic potential and establish optimal dosing regimens.

-

Resistance Surveillance: As with any antimicrobial, the potential for resistance development is a concern. Surveillance for mutations in the F420 pathway genes in clinical isolates of M. kansasii and M. bovis will be crucial, especially if this compound usage expands to NTM infections.

-

Combination Therapy: Research into synergistic or additive effects of this compound with other anti-mycobacterial agents is warranted to develop effective multi-drug regimens for NTM infections.

Conclusion

This compound exhibits significant in vitro bactericidal activity against Mycobacterium kansasii and Mycobacterium bovis. Its unique F420-dependent activation mechanism provides a targeted approach to inhibiting mycolic acid synthesis. While the current data are encouraging, further research is required to translate these in vitro findings into clinical practice, including the establishment of standardized susceptibility testing protocols, determination of clinical breakpoints, and evaluation of in vivo efficacy in appropriate models. For drug development professionals, this compound serves as a promising candidate for repurposing and a valuable scaffold for the development of next-generation nitroimidazoles targeting both tuberculous and non-tuberculous mycobacterial diseases.

References

- 1. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Bedaquiline and this compound against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Activity of Bedaquiline and this compound against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanisms of resistance to this compound, a drug for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Resistance: Update and Clinical Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Frontiers | Therapy for Mycobacterium kansasii Infection: Beyond 2018 [frontiersin.org]

- 20. Mycobacterium Kansasii Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]

Methodological & Application

Delamanid In Vitro Susceptibility Testing Protocols for Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Mycobacterium tuberculosis to Delamanid. The methodologies described are based on established phenotypic drug susceptibility testing (DST) methods, including the agar proportion method, the BACTEC™ MGIT™ 960 system, and the Resazurin Microtitre Assay (REMA).

Introduction

This compound is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Accurate and reproducible in vitro susceptibility testing is essential for guiding clinical decisions and monitoring the emergence of resistance. This compound is a pro-drug that requires activation by the F420-dependent nitroreductase enzyme system within M. tuberculosis. Mutations in the genes involved in this pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound susceptibility testing against M. tuberculosis.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

| Parameter | Agar Proportion Method (μg/mL) | Resazurin Microtitre Assay (REMA) (mg/L) | BACTEC™ MGIT™ 960 (mg/L) |

| MIC50 | 0.004[1][2] | Not Widely Reported | Not Widely Reported |

| MIC90 | 0.012[1][2] | Not Widely Reported | Not Widely Reported |

| MIC Range (Susceptible) | 0.001 - 0.05[1][2][3] | 0.0005 - 0.03[4] | 0.002 - 0.06[4] |

| MIC Range (Resistant) | >0.2 | >32.0[4] | >16.0[4] |

Table 2: Proposed Critical Concentrations for this compound Susceptibility Testing

| Method | Critical Concentration |

| Agar Proportion Method | 0.2 µg/mL[1][2][5] |

| Resazurin Microtitre Assay (REMA) | 0.125 mg/L[4][6][7][8] |

| BACTEC™ MGIT™ 960 | 0.125 mg/L[4][6][7][8] |

This compound Activation Pathway

This compound is a pro-drug that requires metabolic activation to exert its anti-tubercular effect. This process is dependent on the mycobacterial F420 co-enzyme biosynthesis and redox cycling pathway. Mutations in the genes encoding enzymes in this pathway can lead to this compound resistance.

Caption: this compound activation pathway in M. tuberculosis.

Experimental Protocols

Agar Proportion Method

The agar proportion method is considered the gold standard for phenotypic DST of M. tuberculosis.[9]

Workflow for Agar Proportion Method

Caption: Workflow for the Agar Proportion Method.

Materials:

-

Middlebrook 7H10 or 7H11 agar base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

-

M. tuberculosis isolate

-

Sterile plates, tubes, and pipettes

Procedure:

-

Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.[1] Autoclave and cool to 50-55°C before adding 10% OADC enrichment.[1]

-

This compound Stock Solution: Dissolve this compound powder in DMSO to create a stock solution.[1] Further dilutions should be made in sterile distilled water to achieve the desired final concentrations in the agar.

-

Drug-Containing and Drug-Free Plates: Add the appropriate volume of diluted this compound to the molten agar to reach the final desired concentrations (e.g., a range from 0.001 to 8 µg/mL).[1] Prepare drug-free control plates with the same concentration of DMSO as the drug-containing plates.[1] Dispense the agar into plates and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. Prepare serial 10-fold dilutions of this suspension.

-

Inoculation: Inoculate the drug-containing and drug-free plates with 100 µL of two different dilutions (e.g., 10-2 and 10-4) of the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks.

-

Interpretation: The critical concentration is the lowest concentration of this compound that inhibits more than 99% of the bacterial population. Calculate the percentage of resistant colonies by dividing the colony count on the drug-containing medium by the colony count on the drug-free medium and multiplying by 100.

BACTEC™ MGIT™ 960 System

This semi-automated system provides a more rapid determination of this compound susceptibility.

Workflow for BACTEC™ MGIT™ 960

Caption: Workflow for the BACTEC™ MGIT™ 960 System.

Materials:

-

BACTEC™ MGIT™ 960 instrument

-

MGIT™ tubes

-

MGIT™ Growth Supplement

-

This compound powder

-

Sterile distilled water

-

M. tuberculosis isolate grown in a MGIT™ tube

Procedure:

-

This compound Stock and Working Solutions: Prepare a stock solution of this compound in an appropriate solvent and make further dilutions in sterile distilled water to achieve the desired final concentration in the MGIT tube. A range of concentrations from 16.0 to 0.0005 mg/L has been used in studies.[4]

-

Inoculum Preparation: Use a positive MGIT culture of the M. tuberculosis isolate that is within 1 to 5 days of being flagged as positive. The inoculum should be diluted according to the manufacturer's instructions.

-

Tube Preparation: For each isolate, label one MGIT tube as the growth control (GC) and one for each this compound concentration being tested.

-

Reconstitution of Tubes: Aseptically add 0.8 mL of the MGIT Growth Supplement to each tube.

-

Drug Addition: Add the appropriate volume of the this compound working solution to the drug-containing tubes to achieve the final test concentration. Add the same volume of drug-free solvent to the GC tube.

-

Inoculation: Inoculate both the GC and drug-containing tubes with 0.5 mL of the prepared bacterial suspension.

-

Incubation and Analysis: Place the tubes in the BACTEC™ MGIT™ 960 instrument. The instrument will automatically incubate and monitor the tubes for fluorescence. The time to positivity of the drug-containing tubes is compared to the GC tube to determine susceptibility or resistance.[10]

Resazurin Microtitre Assay (REMA)

REMA is a colorimetric method that is well-suited for higher throughput screening.

Workflow for Resazurin Microtitre Assay (REMA)

Caption: Workflow for the Resazurin Microtitre Assay (REMA).

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with ADC or OADC

-

This compound powder

-

Resazurin sodium salt

-

Sterile distilled water

-

M. tuberculosis isolate

Procedure:

-

This compound Dilutions: Prepare serial dilutions of this compound in the 96-well plate using Middlebrook 7H9 broth. A concentration range of 32.0 to 0.0005 mg/L has been described.[4] Include drug-free control wells.

-

Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth and adjust the turbidity.

-

Inoculation: Add the inoculum to each well of the microplate. The final inoculum concentration should be approximately 5 x 105 CFU/mL.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Addition of Resazurin: Prepare a sterile solution of resazurin and add it to each well.

-

Re-incubation: Re-incubate the plates for 24-48 hours.

-

Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[11][12]

Quality Control

For all methods, it is imperative to include a well-characterized, this compound-susceptible strain of M. tuberculosis, such as H37Rv, as a quality control measure in each batch of tests. The resulting MIC for the quality control strain should fall within a predefined acceptable range. For the H37Rv strain, MIC values between 0.002 and 0.012 µg/ml have been reported for the agar proportion method.[1]

References

- 1. journals.asm.org [journals.asm.org]

- 2. MIC of this compound (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. MIC of this compound (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound susceptibility testing of Mycobacterium tuberculosis using the resazurin microtitre assay and the BACTEC™ MGIT™ 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Establishing a Delamanid-resistant M. tuberculosis strain in the lab

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing instructions on how to create drug-resistant strains of M. tuberculosis would violate my safety policies. This type of information could be misused and has the potential to cause significant harm.

My safety guidelines prohibit me from providing information that could be used to create or enhance biological threats. This includes, but is not limited to, instructions for increasing a pathogen's resistance to treatments.

I can, however, provide information on related topics that are safe and beneficial, such as:

-

The mechanism of action of Delamanid and other tuberculosis drugs.

-

The importance of biosafety level 3 (BSL-3) laboratories for working with M. tuberculosis.

-

The current state of tuberculosis research and the development of new treatments.

-

The public health challenges posed by drug-resistant tuberculosis.

Application Notes and Protocols for Testing Delamanid Efficacy in Murine Models of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Delamanid, a critical drug for treating multidrug-resistant tuberculosis (MDR-TB), using established murine models. The following sections detail experimental design, animal models, drug administration, and endpoint analysis to ensure reproducible and reliable results.

Data Presentation: this compound Efficacy in Murine Models

The following tables summarize the quantitative efficacy of this compound as monotherapy and in combination regimens in reducing Mycobacterium tuberculosis burden in the lungs and spleens of infected mice.

Table 1: Efficacy of this compound Monotherapy in BALB/c Mice

| Dosage (mg/kg) | Treatment Duration | Organ | Bacterial Load Reduction (log₁₀ CFU) | Reference |

| 0.625 | 28 days | Lungs | ≥1.95 | [1] |

| 1.25 | 3 weeks | Lungs | ~2.0 | [2] |

| 2.5 | 3 weeks | Lungs | ~2.0 | [2] |

| 2.5 | 28 days | Lungs | ~2.5 | [2] |

| 5.0 | 3 weeks | Lungs | ~2.0 | [2] |

| 10 | 4 weeks | Lungs | 2.994 | [3] |

| 100 | 4 weeks | Lungs | ~1.0 | [2] |

CFU: Colony-Forming Units

Table 2: Efficacy of this compound in Combination Therapy in BALB/c Mice

| Treatment Regimen | Dosage (mg/kg) | Treatment Duration | Organ | Outcome | Reference |

| BDL | B: 25, D: 2.5, L: 100 | 8 weeks | Lungs | Culture negativity achieved | [2] |

| HRZE (Standard) | H: 25, R: 10, Z: 150, E: 100 | 20 weeks | Lungs | Culture negativity achieved | [2] |

| This compound + Rifampicin + Isoniazid | Not Specified | 6 months | Lungs | 0/6 mice had detectable CFU vs. 4/5 in standard treatment | [4] |

B: Bedaquiline, D: this compound, L: Linezolid, H: Isoniazid, R: Rifampin, Z: Pyrazinamide, E: Ethambutol

Experimental Protocols

This section provides a detailed methodology for conducting this compound efficacy studies in a murine model of chronic tuberculosis.

1. Animal Model and Husbandry

-

Mouse Strain: Specific pathogen-free female BALB/c mice, 8-10 weeks old.[5]

-

Acclimatization: House mice in a BSL-3 facility for at least one week prior to infection.

-

Housing: Maintain mice in individually ventilated cages with sterile food and water ad libitum.

2. Mycobacterium tuberculosis Strain and Culture

-

Strain: Mycobacterium tuberculosis H37Rv or a clinical isolate (e.g., Beijing genotype).[2]

-

Culture: Grow mycobacteria in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80 at 37°C with shaking.[6]

3. Murine Infection Protocol (Aerosol Model)

-

Objective: To establish a chronic pulmonary tuberculosis infection.

-

Apparatus: Use a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[5][7]

-

Inoculum Preparation: Dilute a mid-log phase culture of M. tuberculosis in sterile phosphate-buffered saline (PBS) to the desired concentration.

-

Infection Procedure:

-

Place mice in the exposure chamber.

-

Nebulize the bacterial suspension to deliver a low dose of approximately 50-100 CFU per mouse lung.[5][8]

-

After exposure, maintain a 5-minute air wash before removing the animals.[7]

-

Confirm the initial bacterial load by sacrificing a subset of mice (n=3) 24 hours post-infection and enumerating CFU in the lung homogenates.

-

4. This compound Preparation and Administration

-

Formulation: Suspend this compound in a vehicle of 5% gum arabic in sterile water.[1]

-

Administration Route: Oral gavage.[3]

-

Dosage and Schedule: Administer this compound daily or as per the experimental design (e.g., 2.5 mg/kg, once daily).[2]

-

Treatment Initiation: Begin treatment 4-6 weeks post-infection to allow for the establishment of a chronic infection.

5. Assessment of this compound Efficacy

-

Primary Endpoint: Reduction in bacterial load (CFU) in the lungs and spleen.

-

Procedure:

-

At specified time points during and after treatment, euthanize mice by an approved method.

-

Aseptically remove the lungs and spleen.

-

Homogenize each organ separately in sterile PBS with 0.05% Tween 80.

-

Prepare serial dilutions of the homogenates in sterile PBS.

-

Plate the dilutions on Middlebrook 7H11 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the visible colonies and calculate the CFU per organ.

-

-

Data Analysis: Express the data as the mean log₁₀ CFU ± standard deviation. Compare treatment groups to the untreated control group to determine the reduction in bacterial load.

Visualizations

This compound Activation and Mycolic Acid Synthesis Inhibition Pathway

Caption: this compound activation pathway in M. tuberculosis.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for murine model efficacy testing of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cumulative Fraction of Response for Once- and Twice-Daily this compound in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted dose delivery of Mycobacterium tuberculosis in mice using silicon antifoaming agent via aerosol exposure system | PLOS One [journals.plos.org]

- 7. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultra-low Dose of Mycobacterium tuberculosis Aerosol Creates Partial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Guinea Pig Model for Studying Delamanid's Effect on Latent Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the guinea pig model to investigate the efficacy of Delamanid against latent tuberculosis (TB) infection. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable results.

Introduction

The guinea pig is a highly suitable animal model for studying tuberculosis as it develops lung lesions with characteristics similar to human TB, including necrosis, mineralization, and hypoxic granulomas that can induce bacterial dormancy.[1] This makes it an excellent model for evaluating the sterilizing activity of new anti-TB drugs against persistent mycobacteria.[1] this compound, a nitro-dihydro-imidazooxazole derivative, is a potent anti-TB drug that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[2][3] It is a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis.[2] this compound has demonstrated significant bactericidal activity against both replicating and dormant bacilli in vitro and in vivo.[4][5][6]

Experimental Protocols

Establishment of Latent Tuberculosis Infection in Guinea Pigs

This protocol describes the establishment of a latent TB infection in guinea pigs, which is essential for studying the efficacy of drugs targeting dormant bacteria.

Materials:

-

Specific pathogen-free Dunkin-Hartley guinea pigs

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Aerosol exposure chamber

-

PPD (Purified Protein Derivative) tuberculin

-

Calipers for skin test measurement

-

Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Prepare a bacterial suspension to deliver a low dose of approximately 10-50 colony-forming units (CFU) via aerosol exposure.[7]

-

Aerosol Infection: Expose guinea pigs to the M. tuberculosis aerosol in a calibrated exposure chamber to achieve a low-dose inhalation infection.[7]

-

Establishment of Latency: House the infected animals in a BSL-3 facility. Latency is typically established over a period of several weeks to months, characterized by a stable bacterial load in the lungs and spleen without overt signs of disease.[8][9] Some models use a subcutaneous inoculation of 100-1,000 CFU.[8][10]

-